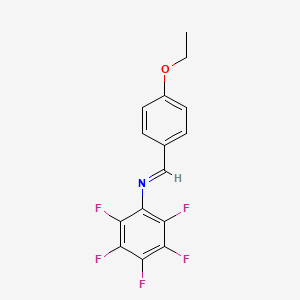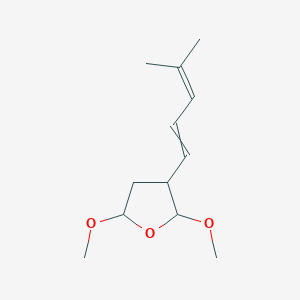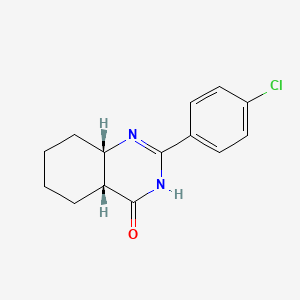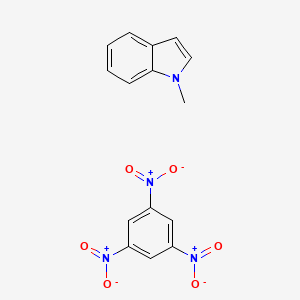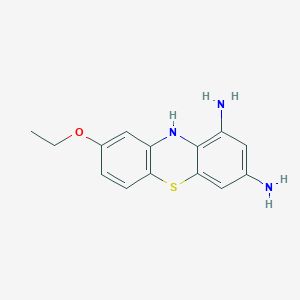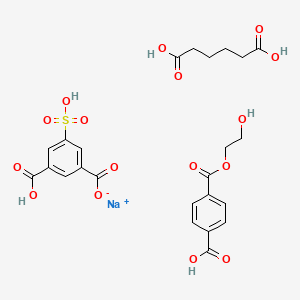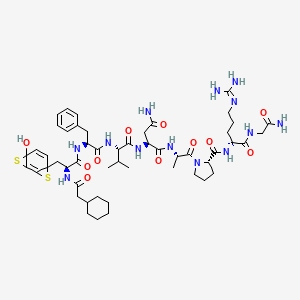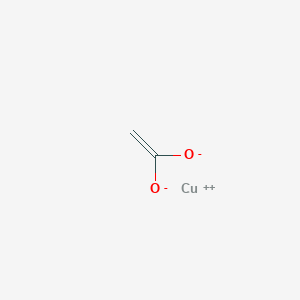
copper;ethene-1,1-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;ethene-1,1-diolate is a coordination compound that features copper ions coordinated to ethene-1,1-diolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;ethene-1,1-diolate can be synthesized through the reaction of copper salts with ethene-1,1-diolate precursors. One common method involves the reaction of copper(II) acetate with ethene-1,1-diol in an aqueous solution. The reaction is typically carried out under mild conditions, with the copper(II) acetate acting as the source of copper ions and ethene-1,1-diol providing the diolate ligands.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Copper;ethene-1,1-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or metallic copper.
Substitution: Ligand substitution reactions can occur, where the ethene-1,1-diolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O) and other oxidized species.
Reduction: Copper(I) complexes or metallic copper.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper;ethene-1,1-diolate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in biological systems.
Industry: It is investigated for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of copper;ethene-1,1-diolate involves the coordination of copper ions with the ethene-1,1-diolate ligands. This coordination affects the electronic structure of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity. In catalysis, the compound may facilitate electron transfer reactions, while in antimicrobial applications, it may disrupt cellular processes in microorganisms.
Comparison with Similar Compounds
Copper;ethene-1,1-diolate can be compared with other copper coordination compounds, such as:
Copper;ethene-1,2-diyl-bis(1H-tetrazol-1-ol): This compound has similar coordination properties but different ligands, leading to distinct chemical behaviors and applications.
Copper;1,1′-dihydroxy-5,5′-bitetrazole: Another copper coordination compound with unique energetic properties, used in propellant formulations.
The uniqueness of this compound lies in its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other copper complexes.
Properties
CAS No. |
63374-16-3 |
|---|---|
Molecular Formula |
C2H2CuO2 |
Molecular Weight |
121.58 g/mol |
IUPAC Name |
copper;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2 |
InChI Key |
NVBSBVKPYZXSJD-UHFFFAOYSA-L |
Canonical SMILES |
C=C([O-])[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




